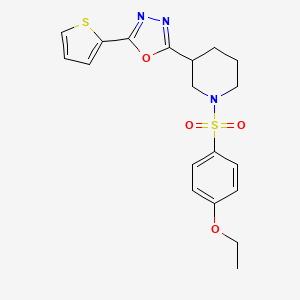

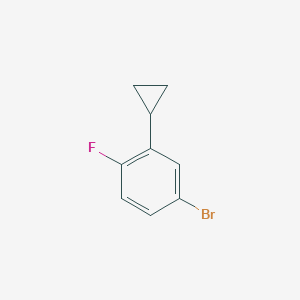

![molecular formula C16H17N5OS2 B2505853 2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-49-2](/img/structure/B2505853.png)

2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine" is a chemical entity that may be related to various pyrimidine derivatives with potential biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. It is a crucial component of nucleic acids (DNA and RNA) and is involved in many biological processes.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including alkylation, cyclization, and cross-coupling reactions. For instance, 2,4-diamino-6-hydroxypyrimidines can be alkylated to produce various substituted pyrimidines . Additionally, the synthesis of 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine was achieved through cross-coupling of a 5-bromo compound with AlMe(3), followed by deprotection . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be determined using single-crystal X-ray diffraction, which provides information about the crystal system, space group, and geometric parameters . For example, a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was found to exhibit different supramolecular architectures in its solvated forms . Such structural analyses are crucial for understanding the potential biological activity of these compounds.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and addition reactions with C-nucleophiles . The reactivity of different substituents on the pyrimidine ring, such as chloro or methylsulfonyl groups, can significantly affect the outcome of these reactions. For example, the substitution of the methylsulfonyl group with Grignard reagents can lead to the formation of alkylated triazolopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be studied using spectroscopic techniques such as FT-IR and FT-Raman . These analyses can provide insights into the equilibrium geometry, vibrational wave numbers, and hyperconjugative interactions within the molecule. Additionally, molecular docking studies can predict the potential biological activity of these compounds, such as inhibitory activity against specific proteins .

Aplicaciones Científicas De Investigación

Antiviral and Antiretroviral Activity

Compounds structurally related to triazolopyrimidines have been explored for their antiviral and antiretroviral activities. For instance, derivatives of 2,4-diaminopyrimidine have demonstrated marked inhibition of retrovirus replication in cell culture. The antiretroviral activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity highlights the potential of these compounds in developing therapeutic agents against retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antibacterial Activity

Novel pyrimidine derivatives containing the 1,2,4-triazolopyrimidine ring have shown antibacterial activity against Gram-positive and Gram-negative microbial strains. This suggests that similar compounds could be synthesized and tested as potential antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).

Supramolecular Chemistry

Research on pyrimidine derivatives has extended into the realm of supramolecular chemistry, where these compounds are used as building blocks for creating novel hydrogen-bonded supramolecular assemblies. This area of study not only enriches our understanding of molecular interactions but also opens up new pathways for the development of materials with specialized functions (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Antitumor Activity

Thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Some of these compounds displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This highlights the potential for developing new anticancer therapeutics based on the structural framework of pyrimidine derivatives (Hafez & El-Gazzar, 2017).

Propiedades

IUPAC Name |

2-[[4-(4-ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS2/c1-3-22-13-7-5-12(6-8-13)21-14(19-20-16(21)23-2)11-24-15-17-9-4-10-18-15/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAORBCVSFTUXBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SC)CSC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

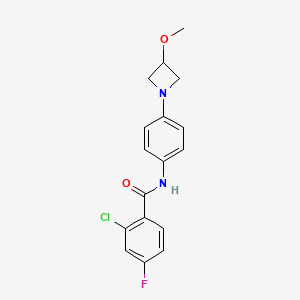

![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)

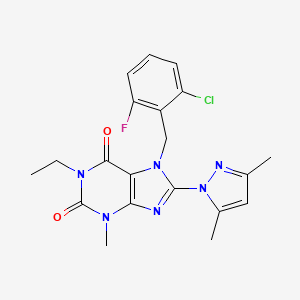

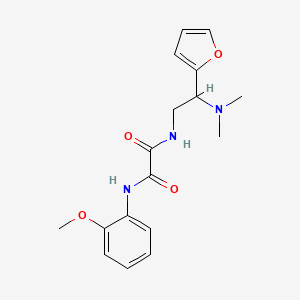

![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)

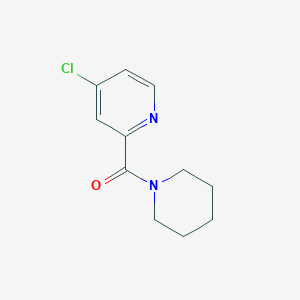

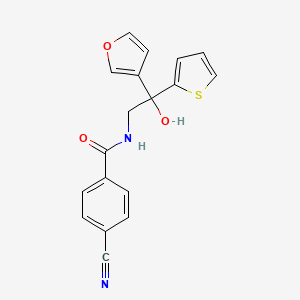

![11-[(Pyridin-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2505783.png)

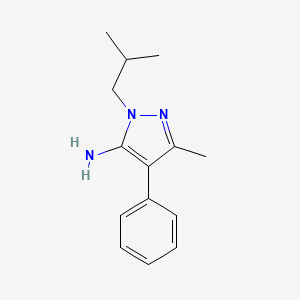

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2505785.png)

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505787.png)

![1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2505790.png)